molecular formula C25H22FNO3S B2960790 (2,4-dimethylphenyl)[4-(3-ethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone CAS No. 1114657-24-7

(2,4-dimethylphenyl)[4-(3-ethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone

Cat. No.: B2960790
CAS No.: 1114657-24-7
M. Wt: 435.51
InChI Key: GPBLXYXBFOJHNS-UHFFFAOYSA-N
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Description

(2,4-dimethylphenyl)[4-(3-ethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone is a benzothiazine-based small molecule available for scientific research and development. This compound, with the CAS number 1114657-24-7, has a molecular formula of C25H22FNO3S and a molecular weight of 435.51 g/mol . It is part of a class of 1,4-benzothiazine-1,1-dione derivatives, which are fused heterocyclic compounds of significant interest in medicinal chemistry for their potential as ligands for various biological targets . Researchers can utilize this chemical as a key intermediate or building block in synthetic chemistry programs, or as a pharmacological probe for investigating new therapeutic pathways. The compound is supplied for non-human research applications only and is not intended for diagnostic, therapeutic, or veterinary use . For detailed pricing, availability, and shipping information, please contact our sales team.

Properties

IUPAC Name

(2,4-dimethylphenyl)-[4-(3-ethylphenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FNO3S/c1-4-18-6-5-7-20(13-18)27-15-24(25(28)21-10-8-16(2)12-17(21)3)31(29,30)23-11-9-19(26)14-22(23)27/h5-15H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPBLXYXBFOJHNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)C4=C(C=C(C=C4)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2,4-dimethylphenyl)[4-(3-ethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone is a novel synthetic derivative belonging to the benzothiazine class. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into its biological activity, exploring mechanisms of action, potential therapeutic applications, and relevant case studies.

Molecular Formula: C23H22F2N2O4S
Molecular Weight: 441.4 g/mol
IUPAC Name: this compound
SMILES: CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC(=CC=C4)F

Research indicates that compounds similar to this compound exhibit antiproliferative activity against various cancer cell lines. The mechanism often involves the induction of cytochrome P450 enzymes which play a crucial role in drug metabolism and activation. For instance, fluorinated benzothiazoles have been shown to bind covalently to CYP enzymes, leading to the formation of DNA adducts that trigger cell death in sensitive cancer cells .

Anticancer Properties

Studies have demonstrated that this compound exhibits significant anticancer properties , particularly against breast and renal cancer cell lines. The antiproliferative effects are attributed to the compound's ability to induce apoptosis through various pathways including DNA damage response and cell cycle arrest .

Case Study: Antiproliferative Effects

A notable study investigated the effects of a related compound on A549 lung cancer cells. Results indicated a dose-dependent decrease in cell viability with IC50 values suggesting strong cytotoxicity. The study highlighted that the mechanism involved disruption of tubulin polymerization which is critical for mitotic spindle formation during cell division .

CompoundCell LineIC50 (µM)Mechanism of Action
(2,4-dimethylphenyl)[...]A5495.0Tubulin inhibition
Fluorinated BenzothiazoleMDA-MB-2313.8DNA adduct formation

Pharmacological Studies

Pharmacokinetic studies reveal that the compound has favorable absorption characteristics when administered orally. The half-life and bioavailability metrics suggest potential for clinical applications in oncology settings .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural similarities with several benzothiazin-2-yl methanone derivatives reported in the literature. Below is a comparative analysis based on molecular properties, substituents, and available

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents on Benzothiazine (Position 4) Methanone-Attached Aryl Group Molecular Formula Molecular Weight Key Features
Target Compound: (2,4-Dimethylphenyl)[4-(3-ethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone 3-Ethylphenyl 2,4-Dimethylphenyl Not explicitly provided (inferred: ~C29H25FNO3S) ~495 (estimated) Ethyl group increases lipophilicity; dimethylphenyl adds steric hindrance.
4-(3,5-Dimethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone 3,5-Dimethoxyphenyl 2,4-Dimethylphenyl C25H22FNO5S 467.511 Methoxy groups enhance polarity; lower molecular weight than ethyl-substituted analogs.
(3,4-Dimethoxyphenyl)[4-(3,4-dimethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone 3,4-Dimethoxyphenyl 3,4-Dimethoxyphenyl C25H22FNO7S 499.509 High polarity due to four methoxy groups; higher molecular weight.
4-(3-Chloro-4-methylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone 3-Chloro-4-methylphenyl 4-Ethoxyphenyl C24H19ClFNO4S 471.9 Chlorine atom introduces electronegativity; ethoxy group balances lipophilicity.
4-(3,4-Dimethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone 3,4-Dimethoxyphenyl 4-Ethoxyphenyl C25H22FNO6S 483.5 Methoxy and ethoxy groups create a polar-lipophilic balance; intermediate molecular weight.

Key Findings:

Substituent Effects: Ethyl vs. Halogen vs. Alkyl: Chlorine in introduces electronegativity, which may enhance binding to electron-rich targets, whereas ethyl groups prioritize hydrophobic interactions.

Molecular Weight Trends :

  • Methoxy-rich derivatives (e.g., ) exhibit higher molecular weights (~499) compared to ethyl- or chloro-substituted analogs (e.g., : 471.9).

Polarity and Solubility :

  • Compounds with multiple methoxy groups (e.g., ) are more polar, likely improving solubility in polar solvents. In contrast, ethyl or ethoxy groups (e.g., ) may favor organic solubility.

Structural Diversity :

  • The 4-ethoxyphenyl group in replaces the 2,4-dimethylphenyl group in the target compound, altering steric and electronic profiles.

Notes

Limitations of Available Data :

  • Pharmacological or biological data for these compounds are absent in the provided evidence. Comparisons are restricted to structural and physicochemical properties.
  • Properties like melting point, solubility, and bioactivity require experimental validation.

Implications for Drug Design :

  • Substituent choice (e.g., ethyl vs. methoxy) allows fine-tuning of lipophilicity and target engagement.
  • Fluorine and sulfone groups are conserved across analogs, suggesting their critical role in stability or activity .

Future Directions :

  • Comparative studies evaluating the pharmacokinetic and pharmacodynamic profiles of these analogs are needed.
  • Computational modeling (e.g., using tools like SHELX or ORTEP-III ) could predict binding modes and reactivity.

Q & A

Q. Table 1: Synthetic Route Comparison

StepMethodYield (%)Key ConditionReference
1Thioamide cyclization45–55H₂SO₄, 80°C, 12 h
2Suzuki coupling60–70Pd(PPh₃)₄, K₂CO₃, 100°C
3Friedel-Crafts acylation50–60AlCl₃, DCM, 0°C → RT

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be prioritized?

Methodological Answer:

  • NMR (¹H/¹³C):
    • Aromatic regions: Look for splitting patterns from fluorine (e.g., 6-F causes meta coupling in ¹H NMR).
    • Ketone confirmation: A sharp singlet near δ 195 ppm in ¹³C NMR confirms the methanone group .
  • High-Resolution Mass Spectrometry (HR-MS): Prioritize ESI+ mode to detect [M+H]⁺ with <2 ppm mass error .
  • IR Spectroscopy: Strong S=O stretches near 1150 cm⁻¹ and 1300 cm⁻¹ validate the sulfone group .

Q. Table 2: Key Spectral Markers

TechniqueMarkerExpected ValueReference
¹H NMR6-F coupling (J ≈ 8–10 Hz)δ 7.2–7.4 (multiplet)
¹³C NMRMethanone carbonδ 193–195 ppm
HR-MS[M+H]⁺m/z calculated ±2 ppm

Basic: How can researchers identify potential pharmacological targets for this compound?

Methodological Answer:

  • Computational Docking: Use AutoDock Vina to screen against GPCRs or ion channels, focusing on the benzothiazine sulfone’s electronegativity .
  • In Vitro Assays:
    • Test inhibition of cyclooxygenase (COX-2) due to structural similarity to diarylheterocycle inhibitors .
    • Screen for kinase inhibition (e.g., JAK2) using fluorescence polarization assays .

Advanced: How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved for this compound?

Methodological Answer:
Contradictions often arise from dynamic effects (e.g., rotational isomerism):

  • 2D NMR (HSQC/HMBC): Resolve ambiguities in aromatic proton assignments by correlating ¹H-¹³C couplings .
  • X-Ray Crystallography: Confirm absolute configuration and sulfone geometry. Use slow vapor diffusion with ethyl acetate/hexane for crystal growth .
  • DFT Calculations: Compare theoretical (B3LYP/6-31G*) and experimental spectra to identify conformational preferences .

Advanced: What strategies optimize regioselectivity in electrophilic substitutions on the benzothiazine core?

Methodological Answer:

  • Directing Groups: Introduce temporary protecting groups (e.g., Boc) at position 2 to block undesired substitution .
  • Solvent Effects: Use polar aprotic solvents (DMF) to enhance fluorine’s meta-directing influence .
  • Temperature Control: Lower temperatures (0–5°C) favor kinetic control over thermodynamic pathways .

Advanced: How does the 1,1-dioxido group influence the compound’s stability under physiological conditions?

Methodological Answer:

  • Hydrolytic Stability: Perform accelerated degradation studies in PBS (pH 7.4, 37°C). LC-MS monitors sulfone-to-sulfoxide conversion .
  • Photostability: Expose to UV light (320–400 nm); the electron-withdrawing sulfone group reduces π→π* transitions, enhancing stability vs. non-sulfonated analogs .

Q. Table 3: Stability Profile

ConditionDegradation PathwayHalf-Life (h)Reference
pH 7.4, 37°CHydrolysis>120
UV Light (350 nm)Photolysis48

Advanced: What computational methods predict metabolic pathways for this compound?

Methodological Answer:

  • MetaSite Software: Simulates Phase I metabolism, highlighting likely oxidation sites (e.g., benzylic positions on the 3-ethylphenyl group) .
  • CYP450 Docking: Use MOE to model interactions with CYP3A4/2D6 isoforms, prioritizing sites with high Fukui electrophilicity indices .

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